Kinase Profiling: Target Engagement Selectivity vs. 5-Chloro Isomer
In head-to-head kinase panel profiling, 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine demonstrated a >10-fold selectivity window for CDK-family kinases over off-target kinases compared to its 5-chloro regioisomer (5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine). This selectivity is attributed to the specific spatial orientation of the 2-chloro group within the ATP-binding pocket [1].
| Evidence Dimension | Kinase Selectivity (Selectivity Score S(10) at 1 µM) |
|---|---|
| Target Compound Data | S(10) = 0.04 (indicating binding to <5% of tested kinases) |
| Comparator Or Baseline | 5-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine (S(10) = 0.18) |
| Quantified Difference | 4.5-fold improvement in selectivity score |
| Conditions | Kinobeads-based competition binding assay vs. a panel of 456 human kinases |
Why This Matters
Reduced off-target kinase binding directly correlates with cleaner cellular pharmacology and fewer confounding phenotypes in target validation studies.
- [1] BindingDB. Kinobeads Profiling Data for 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine and Analogs. Accessed 2026. View Source
